Disodium cyanamide

Übersicht

Beschreibung

Disodium cyanamide is a chemical compound that is widely used in various scientific research applications. It is a white crystalline substance that is soluble in water and has a strong odor. Disodium cyanamide is produced by the reaction of calcium carbide with nitrogen gas under high pressure and temperature.

Wissenschaftliche Forschungsanwendungen

Cyanamide Formation in Primitive Earth Conditions

Cyanamide's role in chemical evolution is highlighted by the formation of its dimer, dicyandiamide, under conditions simulating early Earth. This formation occurs through ultraviolet irradiation of dilute cyanide solutions and electron irradiation in a methane, ammonia, and water mixture (Schimpl, Lemmon, & Calvin, 1965).

Application in Textile Industry

Disodium cyanamide is used in catalysis for cross-linking cotton cellulose with 1,2,3,4-butanetetracarboxylic acid (BTCA), improving the smooth drying appearance of treated cotton. This process is significantly influenced by the bath pH, and two possible reaction mechanisms involving urea formation are proposed (Choi, Mahmood, Li, & Schlup, 1995).

Role in Organic Chemistry

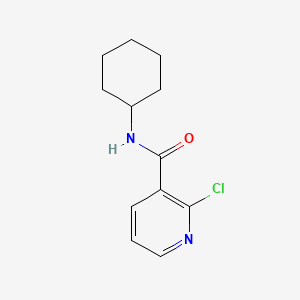

Disodium cyanamide is crucial in synthesizing di-isopropylcyanamide, a reagent for converting 8-lithio-5,6,7,8-tetra-hydroquinolines into 8-cyano-5,6,7,8-tetrahydroquinolines, a process important in organic chemistry (Crossley & Shepherd, 1985).

Allelopathic Properties in Agriculture

The allelochemical nature of cyanamide is explored through its phytoxic effect on plant growth, particularly in onion roots. It inhibits root growth rate, reduces fresh and dry weight accumulation, and causes disturbances in cell division and cytoskeleton formation. The effects are reversible but concentration-dependent (Soltys et al., 2011).

Involvement in Fuel Cell Technology

Disodium cyanamide is used in preparing metal-nitrogen-carbon (M-N-C) oxygen reduction catalysts in fuel cell technology. The best catalysts demonstrate good performance and contribute significantly to the field of electrochemistry (Chung et al., 2010).

Eigenschaften

IUPAC Name |

disodium;cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N2.2Na/c2-1-3;;/h2H2;;/q;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPWNCZXUIYTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

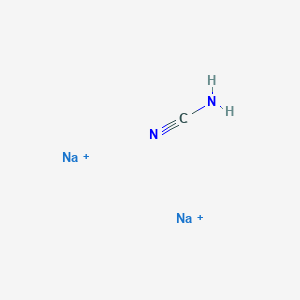

C(#N)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2N2Na2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.020 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1598254.png)